molecular formula C17H18FNO4 B5692742 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide

Cat. No. B5692742
M. Wt: 319.33 g/mol
InChI Key: LTKJBOMDUCWXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EFPA and has been synthesized using various methods. In

Scientific Research Applications

EFPA has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. EFPA has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and pain in animal models.

Mechanism of Action

EFPA exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2 activity, EFPA reduces inflammation and pain. EFPA has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
EFPA has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to reduce the levels of inflammatory cytokines and prostaglandins in animal models. EFPA has also been shown to reduce tumor growth and induce apoptosis in cancer cells. Additionally, EFPA has been found to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

EFPA has several advantages for use in lab experiments. It has a low toxicity profile and is well-tolerated in animal models. EFPA has also been found to have a high potency and selectivity for COX-2 inhibition. However, EFPA has some limitations for use in lab experiments. It has a short half-life and is rapidly metabolized in vivo. Additionally, EFPA has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on EFPA. One potential direction is to explore its potential therapeutic applications in other disease models, such as neurodegenerative diseases. Another direction is to optimize the synthesis method of EFPA to increase its yield and purity. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of EFPA in vivo.

Synthesis Methods

EFPA can be synthesized using a multi-step process that involves the reaction of 2-ethoxy-4-(hydroxymethyl)phenol with 4-fluoroaniline. The resulting product is then reacted with acetic anhydride to yield EFPA. This synthesis method has been optimized to increase the yield and purity of EFPA.

properties

IUPAC Name

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c1-2-22-16-9-12(10-20)3-8-15(16)23-11-17(21)19-14-6-4-13(18)5-7-14/h3-9,20H,2,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKJBOMDUCWXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide

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